molecular formula C3H10AsNO3 B117691 3-Aminopropylarsonic acid CAS No. 142352-13-4

3-Aminopropylarsonic acid

Cat. No.: B117691
CAS No.: 142352-13-4
M. Wt: 183.04 g/mol
InChI Key: UKIQRBUGZPLKJR-UHFFFAOYSA-N
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Description

3-Aminopropylarsonic acid is an organoarsenic compound containing an arsonic acid (-AsO₃H₂) group and a 3-aminopropyl chain. Arsenic compounds are studied for their toxicity, environmental persistence, and niche applications in pharmaceuticals or agriculture.

Properties

CAS No.

142352-13-4

Molecular Formula

C3H10AsNO3

Molecular Weight

183.04 g/mol

IUPAC Name

3-aminopropylarsonic acid

InChI

InChI=1S/C3H10AsNO3/c5-3-1-2-4(6,7)8/h1-3,5H2,(H2,6,7,8)

InChI Key

UKIQRBUGZPLKJR-UHFFFAOYSA-N

SMILES

C(CN)C[As](=O)(O)O

Canonical SMILES

C(CN)C[As](=O)(O)O

Other CAS No.

142352-13-4

Synonyms

3-aminopropylarsonate
3-aminopropylarsonic acid
APrA acid

Origin of Product

United States

Comparison with Similar Compounds

3-Aminopropylphosphonic Acid (C₃H₁₀NO₃P)

Key Differences :

  • Functional Group : Phosphonic acid (-PO₃H₂) vs. arsonic acid (-AsO₃H₂).
  • Molecular Weight: 139.09 g/mol (phosphonic) vs. hypothetical ~184 g/mol for 3-aminopropylarsonic acid (arsenic’s atomic mass ≈ 74.92 vs. phosphorus’ 30.97).
  • Stability : Phosphonic acids are generally more stable and less toxic than arsenic analogs.

Table 1: Structural and Physical Comparison

Property 3-Aminopropylphosphonic Acid Hypothetical this compound
Molecular Formula C₃H₁₀NO₃P C₃H₁₀AsNO₃
Molecular Weight (g/mol) 139.09 ~184 (estimated)
CAS Number 13138-33-5 Not available in evidence
Melting Point 290–294°C (dec.) Unknown
Other Organoarsenic Compounds

references arsanilic acid and dimethylarsinic acid , which share arsenic but differ structurally:

  • Arsanilic Acid (C₆H₈AsNO₃): Contains a phenyl group and an arsenic acid moiety. Historically used as a veterinary antibiotic and growth promoter . Unlike this compound, it lacks the aminopropyl chain.
  • Dimethylarsinic Acid (C₂H₇AsO₂): Simpler structure with two methyl groups bonded to arsenic. A metabolite of inorganic arsenic in humans and a common environmental pollutant .

Table 2: Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Persistence
Arsanilic acid Moderate (veterinary residues) High in soil/water
Dimethylarsinic acid High (carcinogenic) Very high
This compound Unknown (likely toxic due to As) Presumed high
Aminopropyl Derivatives of Other Acids
  • 3-(6-Aminopyridin-3-yl)propanoic Acid (C₈H₁₀N₂O₂): Contains a pyridine ring and propanoic acid group. Used in pharmaceutical research but lacks arsenic .
  • 3-Amino-3-phenylpropanoic Acid (C₉H₁₁NO₂): A β-amino acid with a phenyl group. Studied for chiral synthesis applications .

Key Contrast : These compounds replace arsenic with biologically compatible groups (e.g., carboxylic acids), reducing toxicity and enabling drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Aminopropylarsonic acid with high purity?

  • Methodology : Synthesis typically involves reacting 3-aminopropyl precursors with arsenic-containing reagents under controlled pH and temperature. For example, phosphonic acid analogs (e.g., 3-Aminopropylphosphonic acid) are synthesized via nucleophilic substitution or condensation reactions using phosphorus trichloride . Adapting this approach for arsenic derivatives requires inert conditions (argon atmosphere) and slow addition of arsenic trioxide to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
  • Key Parameters : Monitor reaction pH (optimally 8–9), temperature (60–80°C), and stoichiometric ratios to minimize byproducts like unreacted arsenic oxides.

Q. How can researchers characterize the structural and functional groups of this compound?

  • Analytical Techniques :

  • FTIR : Identify amine (-NH₂) and arsenate (-AsO₃H₂) groups via peaks at ~3300 cm⁻¹ (N-H stretch) and 800–850 cm⁻¹ (As-O stretch) .
  • NMR : Use 1^1H NMR to confirm methylene protons adjacent to arsenic (δ 1.6–2.0 ppm) and 13^{13}C NMR for carbon backbone verification .
  • Elemental Analysis : Quantify arsenic content via ICP-MS or gravimetric methods to validate stoichiometry .

Q. What experimental precautions are necessary when handling this compound?

  • Safety Protocols :

  • Use fume hoods and PPE (gloves, lab coats) due to arsenic toxicity.
  • Avoid acidic conditions that may release volatile arsenic species.
  • Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian or similar software to predict bond dissociation energies and reactive sites. Compare with experimental IR/NMR data to validate models .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to identify binding affinities and potential inhibition mechanisms .
    • Challenges : Arsenic’s relativistic effects require advanced basis sets (e.g., LANL2DZ) for accurate orbital representation .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Data Reconciliation :

  • Source Analysis : Compare studies for differences in sample purity (e.g., ICP-MS validation ), exposure duration, and model organisms.
  • Dose-Response Curves : Re-evaluate data using nonlinear regression to identify thresholds for cytotoxic vs. non-toxic effects .
  • Confounding Factors : Control for arsenic speciation (e.g., As(III) vs. As(V)) and redox conditions in assays .

Q. How can researchers design assays to study the environmental persistence of this compound?

  • Experimental Design :

  • Biodegradation Studies : Incubate the compound with soil or microbial consortia, monitoring arsenic release via HPLC-ICP-MS .
  • Photodegradation : Exclude aqueous solutions to UV light and quantify breakdown products (e.g., arsenate ions) over time .
    • Controls : Include abiotic samples (autoclaved soil) to distinguish microbial vs. chemical degradation .

Q. What advanced techniques optimize the detection of this compound in complex matrices?

  • Analytical Workflow :

  • Sample Preparation : Use solid-phase extraction (C18 columns) to isolate the compound from biological fluids or environmental samples .
  • Chromatography : Employ HILIC or ion-pair LC to separate arsenic species, coupled with tandem MS for high sensitivity (LOD < 0.1 ppb) .
    • Validation : Perform spike-recovery experiments and cross-validate with alternative methods (e.g., capillary electrophoresis) .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in synthesis?

  • Quality Control :

  • Implement in-process monitoring (e.g., TLC or inline FTIR) to track reaction progress.
  • Standardize precursor sources and purification protocols to reduce variability .

Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?

  • Data Analysis :

  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Apply principal component analysis (PCA) to disentangle multifactorial effects (e.g., pH, concentration) .

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